5-Aminopyrimidine-4-carbaldehyde

概要

説明

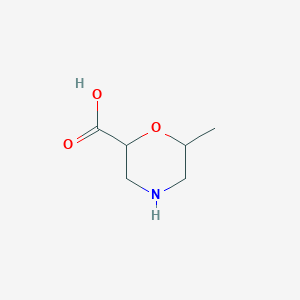

5-Aminopyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H5N3O. It has a molecular weight of 123.11 and is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound and similar compounds has been discussed in several studies . For instance, one study discusses the synthesis of o-aminopyrimidine aldehydes and ketones, which are used as precursors to fused pyrimidines . Another study mentions the synthesis of 4-aminopyrimidine-5-carbaldehyde oxime derivatives .Molecular Structure Analysis

The InChI code for this compound is1S/C5H5N3O/c6-4-1-7-3-8-5(4)2-9/h1-3H,6H2 . This code provides a standard way to encode the compound’s molecular structure. It has a molecular weight of 123.11 . The compound is typically stored at temperatures between 2-8°C .

科学的研究の応用

VEGFR-2 Inhibitory Activity

5-Aminopyrimidine-4-carbaldehyde derivatives have been found to exhibit potent VEGFR-2 inhibitory activity, which is crucial in cancer research. A study focused on 4-aminopyrimidine-5-carbaldehyde oximes demonstrated their effectiveness in inhibiting VEGFR-2, along with an exploration of their pharmacokinetic properties, kinase profiling, and in vivo efficacy (Huang et al., 2011).

EGFR and ErbB-2 Tyrosine Kinases Inhibition

Another research identified 4-aminopyrimidine-5-carbaldehyde oximes as potent and selective inhibitors of EGFR and ErbB-2 tyrosine kinases, indicating their potential in targeted cancer therapies. The study highlighted the importance of specific molecular moieties for this inhibitory activity (Xu et al., 2008).

Antimicrobial and Antioxidant Properties

Compounds derived from 4-aminopyrimidine-5-carbaldehyde showed significant antimicrobial and antioxidant activities. This finding opens avenues for the use of these compounds in the development of new antimicrobial and antioxidant agents (Suresh et al., 2010).

QSAR Study for Drug Design

A quantitative structure-activity relationship (QSAR) study of 4-aminopyrimidine-5-carbaldehyde oxime derivatives provided insights into their VEGFR-2 inhibitory activity. This research can guide the design of more potent derivatives for therapeutic purposes (Nekoei et al., 2015).

Synthetic Precursors for Antitumor Agents

This compound and its derivatives have shown potential as synthetic precursors for developing antitumor agents, highlighting their role in cancer research and drug development (Erkin & Krutikov, 2004).

Safety and Hazards

The safety information for 5-Aminopyrimidine-4-carbaldehyde indicates that it is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for 5-Aminopyrimidine-4-carbaldehyde are not mentioned in the search results, research on similar compounds suggests potential areas of interest. For example, pyrimidine derivatives have been found to exhibit a range of pharmacological effects, suggesting potential for further exploration in drug development .

作用機序

Target of Action

5-Aminopyrimidine-4-carbaldehyde is a compound that has been studied for its potential role as an inhibitor of VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, is a key player in angiogenesis, the formation of new blood vessels from existing ones . This process is crucial in various physiological and pathological conditions, including tumor growth .

Mode of Action

It is believed to interact with vegfr-2, potentially inhibiting its activity . This could result in the disruption of angiogenesis, thereby affecting the growth and proliferation of tumors .

Biochemical Pathways

The compound’s interaction with VEGFR-2 could affect various biochemical pathways involved in angiogenesis . By inhibiting VEGFR-2, this compound could disrupt the signaling pathways that promote the formation of new blood vessels .

Result of Action

By potentially inhibiting VEGFR-2, this compound could have a significant impact at the molecular and cellular levels . It could disrupt the formation of new blood vessels, which is crucial for tumor growth and proliferation . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of cancer .

特性

IUPAC Name |

5-aminopyrimidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-4-1-7-3-8-5(4)2-9/h1-3H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGDNARFCDCXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)